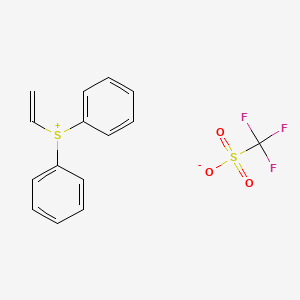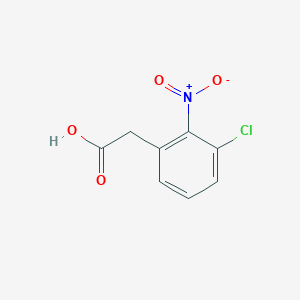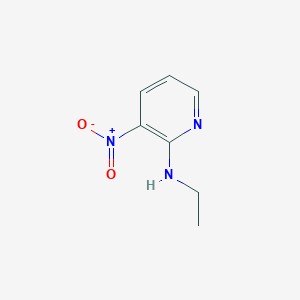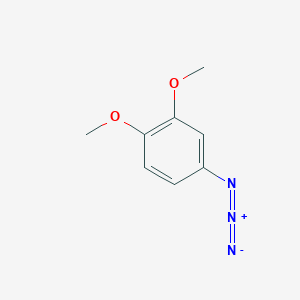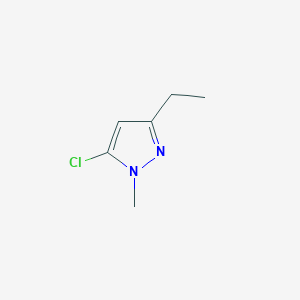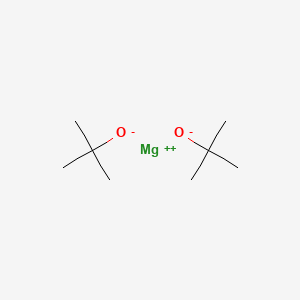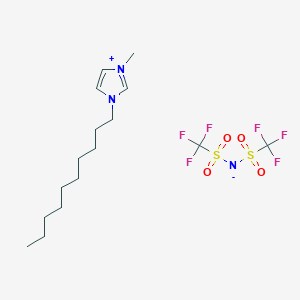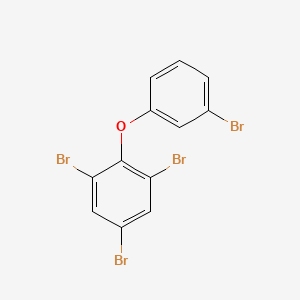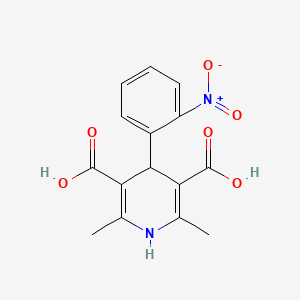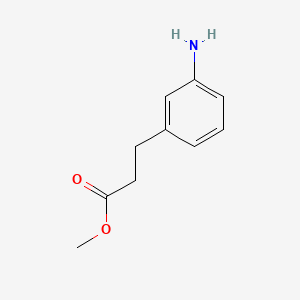
3-(3-氨基苯基)丙酸甲酯
描述
“Methyl 3-(3-aminophenyl)propanoate” is a chemical compound with the CAS Number: 35418-08-7 . It has a molecular weight of 179.22 and its IUPAC name is methyl 3-(3-aminophenyl)propanoate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-aminophenyl)propanoate” is 1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-aminophenyl)propanoate” is a solid or semi-solid or lump or liquid . The compound’s exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .科学研究应用
合成与表征
- 衍生物的合成:3-(3-氨基苯基)丙酸甲酯用于合成衍生物,如 3-(苯磺酰亚氨基)丙酸酯。这些衍生物的构象性质和潜在的分子内氢键合已被研究 (Tye & Skinner, 2002)。
- 酚类化合物的合成:它在形成具有潜在抗炎活性的新酚类化合物中发挥作用,如从杜仲叶中分离的化合物 (任等,2021)。
- 立体选择性合成:该化合物是医学相关化合物立体选择性合成的关键材料,如血小板纤维蛋白原受体拮抗剂 RWJ-53308 的合成中所证明的 (钟等,1999)。
药物化学
- 有机金属类似物的产生:它用于合成抗生素的有机金属类似物,表明其在开发新药中的作用 (Patra, Merz, & Metzler‐Nolte, 2012)。
- 不对称生物催化:它是 S-3-氨基-3-苯基丙酸不对称生物催化的重要中间体,突出了其在制药手性合成中的用途 (李等,2013)。
化学工艺开发
- 水解动力学拆分:它的衍生物用于水解动力学拆分方法,展示了其在化学工艺开发中的重要性 (Narsaiah & Kumar, 2011)。
- 有效的合成方法:已经对其衍生物的有效合成方法进行了研究,为优化化学过程做出了贡献 (Nagel, Radau, & Link, 2011)。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
属性
IUPAC Name |
methyl 3-(3-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMSNMLUXCPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439918 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminophenyl)propanoate | |
CAS RN |
35418-08-7 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

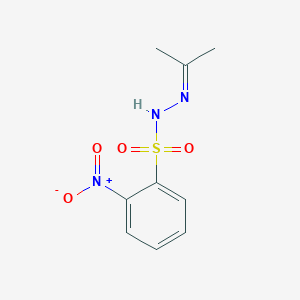
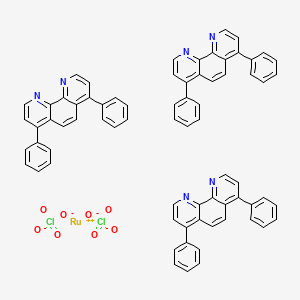
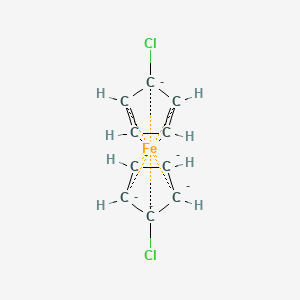
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
